

# Technical Guide: Spectroscopic Profiling of 4-(2-Chlorophenyl)piperidin-4-ol

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## Compound of Interest

Compound Name: 4-(2-Chlorophenyl)piperidin-4-ol

CAS No.: 71501-46-7

Cat. No.: B1352068

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## Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

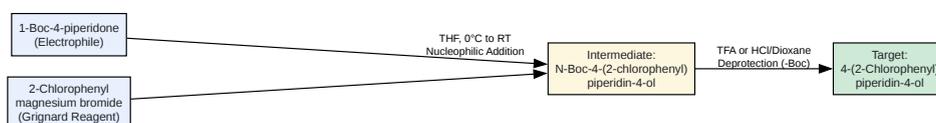
- IUPAC Name: 4-(2-Chlorophenyl)piperidin-4-ol[1][2][3][4]
- Common Synonyms: 4-(2-Chlorophenyl)-4-hydroxypiperidine; 2-Chloro-analog of Haloperidol metabolite.
- Molecular Formula:  
[5][6]
- Molecular Weight: 211.69 g/mol [5][6]
- CAS Number: 860228-33-7 (Hydrochloride salt); Free base often unlisted in public registries but synthesized via standard protocols.
- Solubility:
  - Free Base: Soluble in MeOH, DMSO,
  - HCl Salt: Soluble in Water, DMSO; sparingly soluble in

## Synthesis & Structural Context

To understand the spectroscopic impurities, one must understand the origin. This compound is typically synthesized via a Grignard addition to a protected piperidone.

### Synthesis Workflow (Graphviz)[12]

Figure 1: Synthetic route via Grignard addition. Impurities may include unreacted piperidone or dehydration products (alkenes).



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[12]

## Spectroscopic Characterization Protocols

### A. Mass Spectrometry (MS)

Method: ESI+ or GC-MS (EI). Diagnostic Utility: Confirmation of the chlorine isotope pattern and dehydration propensity.

Parameter	Observed Value (m/z)	Interpretation
Molecular Ion ( )	211 / 213	Characteristic 3:1 intensity ratio indicating one Chlorine atom ( ).
Base Peak	193 / 195	. The tertiary alcohol is labile; rapid dehydration occurs in the source to form the tetrahydropyridine cation.
Fragment	56 / 57	Piperidine ring fragmentation (typical iminium ions).[6]
Fragment	176	Loss of Cl (rare in soft ionization, seen in EI).[6]

Protocol Note: If using LC-MS with acidic mobile phases (Formic acid), the peak (193) may dominate the spectrum due to on-column dehydration.

## B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended for OH visibility) or

. Critical Distinction: The ortho-substitution destroys the symmetry of the aromatic ring. Unlike the para-isomer (which shows an AA'BB' doublet pair), the ortho-isomer displays a complex 4-proton aromatic region.

### H NMR Data (400 MHz, DMSO-

)

Position	Shift (ppm)	Multiplicity	Integral	Assignment Logic
Ar-H (6')	7.65 - 7.75	dd	1H	Diagnostic: Deshielded by the adjacent quaternary center and lack of ortho-shielding relative to Cl.
Ar-H (3')	7.35 - 7.45	dd	1H	Adjacent to Chlorine; distinct shift due to inductive effect.
Ar-H (4', 5')	7.20 - 7.35	m	2H	Remaining aromatic protons (overlapping).
OH	5.10	s (broad)	1H	Disappears on shake. Shift varies with concentration.
Pip-H (3,5)	1.90 - 2.10	td	2H	Equatorial protons adjacent to the quaternary center.
Pip-H (3,5)	1.50 - 1.65	m	2H	Axial protons adjacent to the quaternary center.
Pip-H (2,6)	2.80 - 3.00	m	4H	Alpha-protons to Nitrogen. Shift depends heavily

on salt form (HCl vs Free Base).[6]

NH

~2.5 - 3.5

broad

1H

Often exchanges or merges with water peak in DMSO.

## C NMR Data (100 MHz, DMSO-

Carbon Type	Shift (ppm)	Count	Notes
C-OH (Quaternary)	70.5	1	Characteristic tertiary alcohol shift.
Ar-C (IpsO)	143.2	1	Quaternary carbon attached to piperidine.
Ar-C (C-Cl)	131.5	1	Quaternary carbon attached to Chlorine.
Ar-C (CH)	127.0 - 130.0	4	Four distinct signals due to asymmetry (unlike para which has 2 signals).
Pip-C (2,6)	42.5	2	Alpha carbons (symmetric).
Pip-C (3,5)	36.8	2	Beta carbons (symmetric).

## C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

- 3200 - 3400

: O-H stretching (Broad). Intermolecular H-bonding is significant.

- 2800 - 2950

: C-H stretching (Aliphatic piperidine ring).

- 1580, 1470

: C=C Aromatic ring stretch.

- 1050 - 1100

: C-O stretch (Tertiary alcohol).

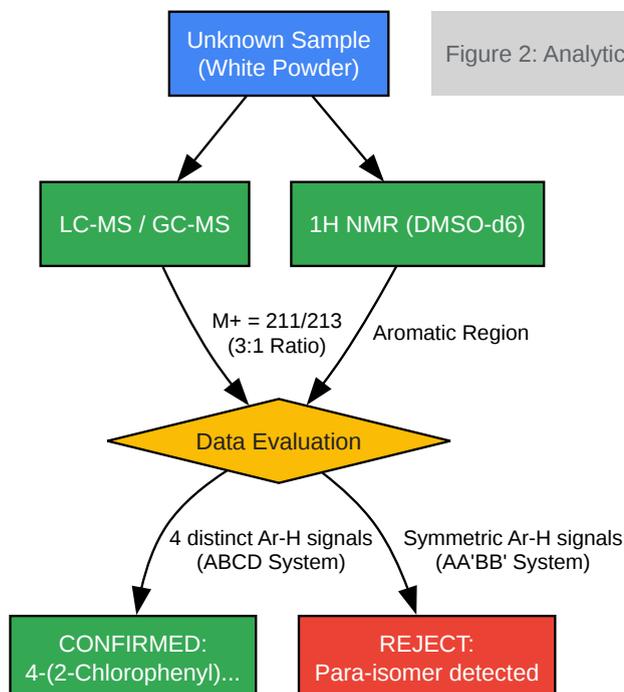
- 750 - 770

:Diagnostic: C-Cl stretch / Ortho-disubstituted benzene ring out-of-plane bending. (Para isomers typically show bands ~800-850

).

## Analytical Workflow for Verification

This flowchart guides the researcher in confirming the structure and purity of the synthesized or purchased compound.



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## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 38282, 4-(4-Chlorophenyl)-4-hydroxypiperidine (Para-isomer reference for comparison). Retrieved February 13, 2026. [[Link](#)][6]
- Accela ChemBio. Product Catalog: **4-(2-Chlorophenyl)piperidin-4-ol** hydrochloride (CAS 860228-33-7). [[1](#)][[2](#)][[3](#)][[4](#)][[Link](#)][[2](#)][[3](#)][[4](#)][[6](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for ortho-substitution NMR effects).

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## Sources

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- 2. 1001055-64-6,4-(bromomethyl)-2-methylbenzotrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
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